molecular formula C25H23NO5 B557619 Fmoc-D-Ser(Bzl)-OH CAS No. 122889-11-6

Fmoc-D-Ser(Bzl)-OH

Cat. No. B557619
M. Wt: 417,46 g/mole
InChI Key: DYBDGLCDMLNEMJ-HSZRJFAPSA-N
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Description

Fmoc-D-Ser(Bzl)-OH is a chemical compound with the molecular formula C25H23NO5 . It is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS .


Synthesis Analysis

Fmoc-D-Ser(Bzl)-OH is used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .


Molecular Structure Analysis

The molecular weight of Fmoc-D-Ser(Bzl)-OH is 417.45 g/mol . The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid . The InChIKey is DYBDGLCDMLNEMJ-HSZRJFAPSA-N .


Physical And Chemical Properties Analysis

Fmoc-D-Ser(Bzl)-OH is a solid compound . It has a molecular weight of 417.45 g/mol . The compound’s empirical formula is C25H23NO5 .

Scientific Research Applications

Specific Scientific Field

Biochemistry, specifically peptide synthesis .

Summary of the Application

“Fmoc-D-Ser(Bzl)-OH” is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .

Results or Outcomes

The adoption of green solvents in this synthetic process does not impair the synthetic process, and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Application in the Synthesis of Bio-Inspired Peptide Crypto-Thioesters

Specific Scientific Field

Biochemistry, specifically the synthesis of bio-inspired peptide crypto-thioesters .

Summary of the Application

“Fmoc-D-Ser(Bzl)-OH” is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) .

Methods of Application or Experimental Procedures

A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .

Results or Outcomes

The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH . These fast kinetics arise from our bio-inspired N S design, intein-like intramolecular catalysis .

Safety And Hazards

When handling Fmoc-D-Ser(Bzl)-OH, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDGLCDMLNEMJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ser(Bzl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Basu, E Wickstrom - Bioconjugate chemistry, 1997 - ACS Publications
DNA therapeutics show great potential for gene-specific, nontoxic therapy of a wide variety of diseases. The deoxyribose phosphate backbone of DNA has been modified in a number of …
Number of citations: 181 pubs.acs.org
S Basu - 1996 - search.proquest.com
Oligonucleotide therapeutics show great potential for gene-specific therapy of a wide variety of diseases. Oligonucleotides have been modified in many ways to improve nuclease …
Number of citations: 4 search.proquest.com

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